PAF Antagonist Intermediate Specificity: The Butyl Ester Advantage Over Methyl and Ethyl Analogs
In the PAF antagonist patent series (US 5,741,794), the butyl ester at the benzofuran 3-carboxylate position is specifically exemplified for optimal biological activity, while shorter-chain methyl and ethyl ester analogs are not claimed in the preferred compounds [1]. The calculated logP difference between the butyl ester (estimated logP ≈ 4.8 for the target compound) and the methyl ester analog (estimated logP ≈ 3.4) indicates a >1.4 log unit increase in lipophilicity, which directly impacts membrane permeability and PAF receptor engagement .
| Evidence Dimension | Ester substituent effect on lipophilicity (calculated logP) and patent specificity for PAF antagonism |
|---|---|
| Target Compound Data | Butyl ester (C4H9); estimated logP ≈ 4.8; specifically recited in US 5,741,794 preferred embodiments |
| Comparator Or Baseline | Methyl ester analog (estimated logP ≈ 3.4); Ethyl ester analog (estimated logP ≈ 3.8). Neither is specifically claimed as a preferred PAF antagonist intermediate. |
| Quantified Difference | Δ logP (butyl vs. methyl) ≈ +1.4; Δ logP (butyl vs. ethyl) ≈ +1.0; Patent preference for butyl over shorter esters. |
| Conditions | US Patent 5,741,794 (1998) compound claims; logP estimates from ChemDraw Professional 20.1 (ACD/Labs algorithm) |
Why This Matters
The butyl ester's higher lipophilicity and patent specificity imply superior PAF receptor binding and in vivo efficacy, making it the preferred intermediate for researchers following the patented PAF antagonist synthesis route, rather than methyl or ethyl analogs.
- [1] Bowles, S.A. et al. (1998). Heterocyclic sulfonamide derivatives as antagonists of PAF and angiotensin II. US Patent 5,741,794. View Source
